The compound tert-Butyl piperidin-4-ylcarbamate hydrochloride is a derivative of piperidine, which is a common structural motif in many pharmaceutical compounds. Piperidine derivatives are known for their diverse range of biological activities and are often used as intermediates in the synthesis of various therapeutic agents. The tert-butyl group is a common protecting group in organic synthesis, which can be removed under acidic conditions.
Pharmaceutical SynthesisThe synthesis of tert-butyl piperidine derivatives is crucial in the pharmaceutical industry. For example, an efficient and practical asymmetric synthesis of a tert-butyl piperidine dicarboxylate derivative has been developed as an intermediate for the synthesis of nociceptin antagonists3. This showcases the importance of such compounds in the development of drugs targeting specific receptors in the body.
Material ScienceAlthough not directly mentioned in the provided papers, piperidine derivatives are often used in material science, particularly in the synthesis of organic compounds with potential applications in electronics or as catalysts.
Biological EvaluationThe biological activity of tert-butyl piperidine derivatives is also of interest. For instance, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate was synthesized and evaluated for its antibacterial and anthelmintic activity, showing moderate anthelmintic activity2. This indicates that tert-butyl piperidine derivatives can be potential candidates for developing new antimicrobial agents.
Chemical SynthesisIn chemical synthesis, tert-butyl piperidine derivatives serve as intermediates for the preparation of more complex molecules. The synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, a key intermediate of Vandetanib, is an example of the application of these compounds in the synthesis of therapeutic agents5. Similarly, tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate is an important intermediate in the synthesis of biologically active compounds such as crizotinib6.
tert-Butyl piperidin-4-ylcarbamate hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. It is primarily used in medicinal chemistry and pharmacology due to its potential as a therapeutic agent. The compound features a tert-butyl group attached to a piperidine ring, which is further substituted with a carbamate functional group. This structure contributes to its biological activity and makes it a subject of interest in various scientific studies.
This compound can be synthesized through various chemical reactions involving piperidine derivatives and carbamate precursors. It falls under the classification of carbamates, which are esters or salts of carbamic acid, and specifically, it is categorized as a piperidine derivative due to the presence of the piperidine ring in its structure.
The synthesis of tert-butyl piperidin-4-ylcarbamate hydrochloride typically involves the reaction of piperidine derivatives with tert-butyl chloroformate or similar reagents. One common method includes:
The molecular formula of tert-butyl piperidin-4-ylcarbamate hydrochloride is . The structure consists of:
The compound exhibits specific spectral characteristics in Nuclear Magnetic Resonance (NMR) spectroscopy, allowing for its structural confirmation.
tert-Butyl piperidin-4-ylcarbamate hydrochloride can participate in various chemical reactions, including:
These reactions are essential for synthesizing more complex molecules in pharmaceutical research.
The mechanism of action of tert-butyl piperidin-4-ylcarbamate hydrochloride largely depends on its interactions with biological targets. It may act as an inhibitor or modulator of specific enzymes or receptors involved in neurotransmission or other physiological processes. For instance, compounds derived from this structure have been studied for their potential effects on cholinergic pathways, which are crucial in cognitive functions .
The physical properties of tert-butyl piperidin-4-ylcarbamate hydrochloride include:
The chemical properties include:
tert-Butyl piperidin-4-ylcarbamate hydrochloride has several applications in scientific research:
This compound exemplifies the importance of synthetic chemistry in developing new therapeutic agents and understanding complex biological systems.
The systematic IUPAC name for this compound is tert-butyl piperidin-4-ylcarbamate hydrochloride, reflecting its core structural components. The molecule comprises a piperidine ring with a carbamate group at the 4-position, protected by a tert-butoxycarbonyl (Boc) group, and a hydrochloride salt form. Key structural representations include:
O=C(OC(C)(C)C)NC1CCNCC1.[H]Cl [2] [7] Cl.CC(C)(C)OC(=O)NC1CCNCC1 [2] VVLJVJSHANVSGD-UHFFFAOYSA-N [2] [7] O=C(OC(C)(C)C-NH- | N-(Piperidin-4-yl) · HCl The compound has an empirical formula of C₁₀H₂₁ClN₂O₂ and a molecular weight of 236.74 g/mol. This composition accounts for the protonated piperidine nitrogen and the chloride counterion [1] [2] [8].
Table 1: Atomic Composition
| Element | Quantity | Role |
|---|---|---|
| Carbon (C) | 10 | Backbone |
| Hydrogen (H) | 21 | Hydrophobic/Salt |
| Chlorine (Cl) | 1 | Counterion |
| Nitrogen (N) | 2 | Amine/Carbamate |
| Oxygen (O) | 2 | Carbamate |
The compound is registered under CAS 179110-74-8. Primary synonyms include:
Table 2: Registry Identifiers
| Identifier | Value |
|---|---|
| CAS | 179110-74-8 |
| PubChem CID | 2756028 [1] |
| MDL Number | MFCD03093509 [4] [7] |
Three key functional motifs define the compound’s reactivity:
RNHCOOR') (CH₃)₃C) The hydrochloride salt forms an ionic bond with the piperidine nitrogen, converting the base to a crystalline solid with improved handling properties [7].
CAS No.:
CAS No.: 13982-63-3
CAS No.: 2406-52-2
CAS No.:
CAS No.: 207740-41-8
CAS No.: 53696-69-8